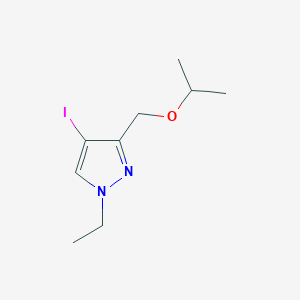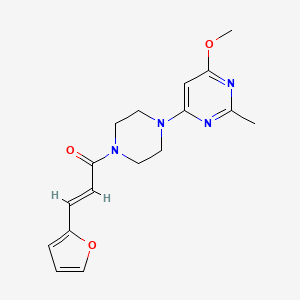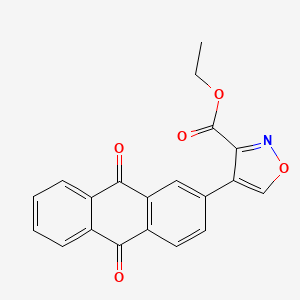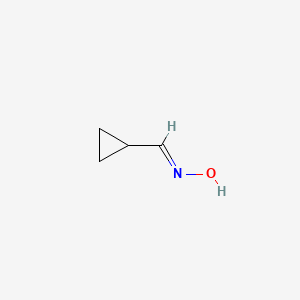
Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate” is a chemical compound with the molecular formula C14H13N5O6 . It has a molar mass of 347.28 .
Physical and Chemical Properties The predicted density of this compound is 1.498±0.06 g/cm3 . The boiling point is predicted to be 549.6±50.0 °C .
Applications De Recherche Scientifique
Hydrogen Bonding and Crystal Structures
Research into compounds similar to Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate reveals the importance of hydrogen bonding in determining molecular arrangement and properties. For instance, studies on nitroaniline analogues demonstrate how hydrogen bonding can influence the formation of hydrogen-bonded sheets in crystalline structures, indicating potential applications in designing new materials with specific crystallographic properties (Glidewell, Low, Melguizo, & Quesada, 2003). This aspect is crucial for the development of materials with desired mechanical, optical, or electrical properties.
Photoluminescence and Coordination Polymers
The synthesis and study of coordination polymers based on terephthalic acid and N-donor ligands, including pyrimidine derivatives, have revealed interesting photoluminescent properties. These properties suggest applications in optoelectronics, sensors, and light-emitting devices. For example, silver(I) coordination polymers involving 2-sulfoterephthalic acid and aminopyrimidine ligands exhibit luminescent behavior, which could be explored for developing new luminescent materials (Wang, Wang, Li, & Xiao, 2013).
Environmental Applications
Additionally, research into the environmental fate and transformation of similar compounds highlights the role of microorganisms and enzymes in degrading potentially toxic compounds. For example, the enzyme esterase DmtH has been shown to transform dimethyl terephthalate (DMT) into less toxic mono-methyl terephthalate (MMT), suggesting potential applications in environmental bioremediation to mitigate the impact of plastic additives on ecosystems (Cheng, Dong, Chen, Rui, Guo, Wang, & Jiang, 2020).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is another area of significant research interest. Derivatives of pyrimidine, similar in structure to this compound, have been synthesized and shown to possess antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (El-Kalyoubi, Agili, & Youssif, 2015).
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s suggested that similar compounds can act as nucleophiles, attacking aldehyde carbon . This suggests that Dimethyl 2-((6-amino-5-nitropyrimidin-4-yl)amino)terephthalate might interact with its targets in a similar manner.
Propriétés
IUPAC Name |
dimethyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O6/c1-24-13(20)7-3-4-8(14(21)25-2)9(5-7)18-12-10(19(22)23)11(15)16-6-17-12/h3-6H,1-2H3,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDGFHMKDPLKLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-N-[4-(methylsulfanyl)phenyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2449427.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2449435.png)



![3-[2-[(Dimethylsulfamoylamino)methyl]phenyl]thiophene](/img/structure/B2449440.png)
![N-(2,4-dimethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2449442.png)
![1-(tert-butyl)-4-(1-(2-(4-ethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2449444.png)
![N-(3-chlorophenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2449445.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea](/img/structure/B2449449.png)